N-(2,6-dimethylphenyl)-4-phenyl-1,3-thiazol-2-amine
Overview
Description
N-(2,6-dimethylphenyl)-4-phenyl-1,3-thiazol-2-amine, also known as DMPT, is a synthetic compound that has been extensively studied for its potential applications in various fields. This compound is a thiazole derivative that has been synthesized using various methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects.
Scientific Research Applications
Anti-inflammatory activity: Some derivatives of N-(2,6-dimethylphenyl)-4-phenyl-1,3-thiazol-2-amine exhibit potent anti-inflammatory properties, specifically as 5-lipoxygenase inhibitors, which are crucial in treating diseases related to inflammation, such as asthma and rheumatoid arthritis (J. Suh, Eul Kgun Yum, H. Cheon, Y. Cho, 2012).
Applications in organic chemistry: Research has explored the synthesis and properties of N-(1,3-Thiazol-5(4H)-yliden)amines, which are valuable in various organic reactions and potentially in drug discovery (S. Pekcan, H. Heimgartner, 1988).
Catalytic applications: Studies have shown the use of derivatives in catalyzing olefin oligomerization, highlighting their potential in industrial catalysis and polymerization processes (E. Rossetto, B. P. Nicola, R. F. Souza, Katia Bernardo-Gusmão, S. C. Pergher, 2015).
Fluorescence enhancement: N-phenyl substitutions on similar compounds have been shown to enhance fluorescence, suggesting applications in photophysics and materials science (Jye‐Shane Yang, Shih-Yi Chiou, Kang-ling Liau, 2002).
Polymerization: The compound's derivatives have been used as catalysts in synthesizing poly(2,6-dimethyl-1,4-phenylene ether), indicating its role in polymer chemistry (Kisoo Kim, M. Shin, Yong Tae Kim, J. Kim, Y. Kim, 2018).
Corrosion inhibition: Some thiazole derivatives, including those related to N-(2,6-dimethylphenyl)-4-phenyl-1,3-thiazol-2-amine, have been studied for their potential as corrosion inhibitors, especially for metals like copper (R. Farahati, A. Ghaffarinejad, S. M. Mousavi-khoshdel, Jafar Rezania, H. Behzadi, A. Shockravi, 2019).
Antifungal properties: Research indicates that some derivatives show promising antifungal activities, which could be useful in developing new antifungal agents (N. N. Jafar, Ibtihial M Abdul Mahdi, M. H. Hadwan, A. AlameriAmeer, 2017).
Antioxidant and urease inhibition: Certain derivatives have been synthesized and tested for their antioxidant and urease inhibitory activities, indicating potential in medicinal chemistry (I. Khan, Sajid Ali, S. Hameed, N. H. Rama, M. T. Hussain, A. Wadood, R. Uddin, Zaheer Ul-Haq, Ajmal Khan, Sajjad Ali, M. Choudhary, 2010).
properties
IUPAC Name |
N-(2,6-dimethylphenyl)-4-phenyl-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2S/c1-12-7-6-8-13(2)16(12)19-17-18-15(11-20-17)14-9-4-3-5-10-14/h3-11H,1-2H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJFQYHGTLTVEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=NC(=CS2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-4-phenyl-1,3-thiazol-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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